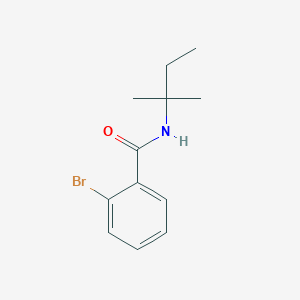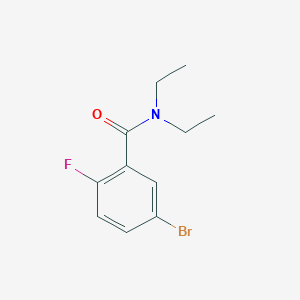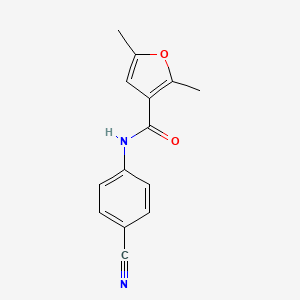
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB is a small molecule that has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the inhibition of various enzymes and receptors in the body. 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been found to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the cholinergic system. In addition, 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has also been found to inhibit monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile are still being studied. However, several studies have reported that 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile exhibits potent inhibitory activity against various enzymes and receptors in the body, which may have significant implications for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile. One potential direction is the development of new drugs based on the structure of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile for the treatment of various diseases. Another potential direction is the study of the biochemical and physiological effects of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, which may provide valuable insights into its potential applications in the field of medicinal chemistry.
合成方法
The synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. The most commonly used method for the synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the reaction of 4-fluoro-3-nitrobenzonitrile with piperidine in the presence of a reducing agent such as palladium-carbon or Raney nickel. The resulting product is then purified using column chromatography to obtain pure 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile.
科学研究应用
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has also been found to exhibit promising anticancer activity, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
4-fluoro-3-(piperidin-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-13-5-4-11(9-15)8-12(13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCWDUCYBSOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)




![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)